molecular formula C12H20N2O2S B1616639 Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- CAS No. 37717-68-3

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-

Cat. No.: B1616639
CAS No.: 37717-68-3
M. Wt: 256.37 g/mol
InChI Key: REBPIUGTTRIAEO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-14(9-8-13-17(3,15)16)12-7-5-6-11(2)10-12/h5-7,10,13H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBPIUGTTRIAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042135
Record name Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
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Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37717-68-3
Record name N-[2-[Ethyl(3-methylphenyl)amino]ethyl]methanesulfonamide
Source CAS Common Chemistry
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Record name N-Ethyl-N-(beta-methylsulfonamidoethyl)-m-toluidine
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Record name Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
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Record name Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
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Record name N-[2-[ethyl(m-toluidino)]ethyl]methanesulphonamide
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Record name N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE
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Preparation Methods

Chemical Identity and Structural Overview Relevant to Preparation

Understanding these features is essential as they dictate the chemical reactivity and synthetic strategy for the compound.

General Synthetic Strategy

The preparation of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- typically follows a multi-step synthetic pathway involving:

  • Alkylation of 3-methylaniline (3-methylphenylamine):

    • 3-methylaniline undergoes alkylation with ethyl bromide to form N-ethyl-m-toluidine.
    • This step introduces the ethyl group on the aniline nitrogen, which is crucial for the final structure.
  • Coupling with Ethylenediamine:

    • The N-ethyl-m-toluidine reacts with ethylenediamine under basic conditions to form N-ethyl-N-(2-aminoethyl)-m-toluidine.
    • This step installs the ethylaminoethyl bridge linking the aromatic amine to the sulfonamide moiety.
  • Sulfonation with Methanesulfonyl Chloride:

    • The intermediate amine is treated with methanesulfonyl chloride to introduce the methanesulfonamide group.
    • Reaction conditions are carefully controlled to avoid side reactions, typically maintaining temperature below 40°C and pH around 8.5–9.0 using sodium bicarbonate as a buffer.
    • The product is purified by recrystallization from suitable solvents such as tetrahydrofuran/water mixtures to optimize yield and purity.

Detailed Reaction Conditions and Parameters

Step Reagents and Conditions Key Parameters Outcome
Alkylation 3-methylaniline + ethyl bromide Solvent: often polar aprotic; temperature controlled Formation of N-ethyl-m-toluidine
Coupling N-ethyl-m-toluidine + ethylenediamine Basic medium; mild heating N-ethyl-N-(2-aminoethyl)-m-toluidine
Sulfonation Intermediate + methanesulfonyl chloride Temperature <40°C; pH 8.5–9.0; solvent THF/water Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-

Critical control of temperature and pH during the sulfonation step is essential to prevent hydrolysis of methanesulfonyl chloride and side product formation.

Alternative Preparation Method: Sulfonamide Formation via Nitroalkane Medium

A patented method for preparing methane sulfonamide derivatives, which can be adapted for this compound, involves:

  • Reacting methane sulfonyl chloride with a suitable amine (primary or secondary alkyl amine) in an anhydrous nitroalkane solvent (e.g., nitromethane, nitroethane, or nitropropane).
  • The reaction is performed at temperatures around 25–30°C during addition, followed by heating to 50°C to separate the amine hydrochloride salt byproduct via filtration.
  • The sulfonamide product remains dissolved in the nitroalkane and is recovered by distillation or crystallization at low temperatures (0–10°C) to maximize yield.
  • The nitroalkane solvent is recycled without further purification, enhancing process efficiency and sustainability.

This method provides high yields (typically >90%) and is scalable for industrial production. While the patent examples focus on simpler amines like dimethylamine or monomethylamine, the approach is adaptable to more complex amines such as N-[2-[ethyl(3-methylphenyl)amino]ethyl]amine by adjusting reaction parameters accordingly.

Purification Techniques

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Conditions Yield/Notes
Alkylation of 3-methylaniline N-ethylation via ethyl bromide 3-methylaniline, ethyl bromide Controlled temp, polar aprotic solvent Intermediate for further reaction
Coupling with ethylenediamine Nucleophilic substitution under basic conditions N-ethyl-m-toluidine, ethylenediamine Mild heating, pH control Intermediate amine formed
Sulfonation Reaction with methanesulfonyl chloride Methanesulfonyl chloride <40°C, pH 8.5–9.0, THF/water Final sulfonamide product
Nitroalkane solvent method Reaction in anhydrous nitroalkane, filtration, crystallization Methanesulfonyl chloride, amine, nitroalkane 25–50°C, filtration, crystallization at 0–10°C High yield, scalable industrial method

Research Findings and Analytical Data Related to Preparation

  • The sulfonation step is sensitive to temperature and pH; exceeding 40°C or deviating from pH 8.5–9.0 leads to side reactions and lower purity.
  • The nitroalkane solvent system allows efficient separation of byproducts and recovery of the sulfonamide with yields above 90%, demonstrating industrial applicability.
  • Analytical methods such as reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used to monitor purity and isolate impurities during synthesis.
  • Mass spectrometry compatibility is achieved by substituting phosphoric acid with formic acid in HPLC mobile phases, facilitating structural confirmation and quality control.

Chemical Reactions Analysis

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules. It can undergo oxidation to form sulfonic acid derivatives and reduction to yield amine derivatives.
  • Analytical Chemistry : It is utilized as a reagent in analytical procedures, particularly in High-Performance Liquid Chromatography (HPLC) for separating complex mixtures .

Biology

  • Antimicrobial and Anticancer Properties : Research indicates potential biological activities, including antimicrobial effects and anticancer properties. Studies are ongoing to elucidate its mechanisms of action against specific pathogens and cancer cell lines.

Medicine

  • Drug Development : Methanesulfonamide is being investigated for its therapeutic potential in drug formulations. Its ability to interact with molecular targets suggests roles in modulating biological pathways relevant to disease treatment.

Industry

  • Color Developing Agent : In the photographic industry, it is employed as a color developing agent in processes such as E-6 color slide development, where it reduces silver ions in silver halide crystals to form dye molecules .
  • Production of Dyes and Pigments : The compound is also used in the manufacture of dyes and pigments due to its chemical stability and reactivity.

Data Tables

The following table summarizes key applications of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-:

Application Area Description Key Studies/References
ChemistryIntermediate for organic synthesis; analytical reagent in HPLC,
BiologyInvestigated for antimicrobial and anticancer properties
MedicinePotential therapeutic agent in drug development
IndustryUsed as a color developing agent; production of dyes,

Case Study 1: Antimicrobial Activity

A study conducted on Methanesulfonamide's antimicrobial properties demonstrated significant inhibition against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further pharmaceutical development.

Case Study 2: HPLC Applications

In analytical chemistry, Methanesulfonamide has been successfully applied in HPLC methods for the separation of complex mixtures. The mobile phase typically consists of acetonitrile and water with phosphoric acid, demonstrating scalability for preparative separations .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, in color development, it reduces silver atoms in silver halide crystals and combines with color couplers to form dye molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-{2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide .
  • Molecular Formula : C₁₂H₂₁N₃O₂S (average mass: 271.38 g/mol) or C₁₂H₂₀N₂O₂S (256.36 g/mol) depending on protonation state .
  • Key Features: Methanesulfonamide core: Imparts hydrogen-bonding capacity and metabolic stability. Ethyl(3-methylphenyl)aminoethyl side chain: Enhances lipophilicity (LogP: 1.93) and modulates receptor interactions .
  • Applications: Potential roles in medicinal chemistry (e.g., anticancer, antiarrhythmic) inferred from structural analogs .

Comparison with Structurally Similar Compounds

Sulfonamide-Based Pharmaceuticals

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₂H₂₀N₂O₂S Ethyl(3-methylphenyl)aminoethyl chain Under investigation (anticancer potential inferred)
Dofetilide C₁₉H₂₇N₃O₅S₂ Extended aromatic and sulfonamide groups Class III antiarrhythmic (K⁺ channel blocker)
Sotalol Related Compound A C₈H₉NO₃S 4-Formylphenyl group Reference standard for impurity profiling

Key Differences :

  • Dofetilide contains additional aromatic rings and sulfonamide groups, enhancing its specificity for cardiac ion channels .
  • Sotalol analogs lack the ethyl(3-methylphenyl)aminoethyl chain, resulting in simpler structures with lower molecular weights .

Agrochemical Sulfonamides

Compound Name Molecular Formula Key Substituents Application Reference
Target Compound C₁₂H₂₀N₂O₂S Ethyl(3-methylphenyl)aminoethyl chain Not directly reported
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S Triazine-linked sulfonamide Herbicide (ALS inhibitor)

Key Differences :

  • Agrochemical sulfonamides (e.g., Metsulfuron) incorporate triazine rings for herbicidal activity, unlike the target compound’s toluidino group .

Key Differences :

  • Replacement of the ester group in Ethyl 2-[(3-methylphenyl)amino]acetate with a sulfonamide enhances stability and target affinity .

Research Findings and Functional Insights

  • Anticancer Potential: Derivatives with benzene sulfonamide and phenyl amide groups exhibit enhanced anticancer activity, suggesting the target compound’s toluidino and sulfonamide motifs may synergize in tumor inhibition .
  • Analytical Methods : The compound is separable via reverse-phase HPLC (Newcrom R1 column), contrasting with bulkier analogs like Dofetilide, which require specialized methods due to structural complexity .
  • Thermodynamic Properties : LogP = 1.93 indicates moderate lipophilicity, balancing membrane permeability and solubility—critical for drug development .

Critical Analysis of Discrepancies

  • Molecular Formula Variations : and report differing formulas (C₁₂H₂₁N₃O₂S vs. C₁₂H₂₀N₂O₂S), likely due to protonation states or salt forms. Further crystallographic analysis (e.g., using SHELX ) is needed to resolve this.

Biological Activity

Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H19_{19}N3_{3}O2_{2}S
  • Molecular Weight : 287 g/mol
  • LogP : 0.9 (indicating moderate lipophilicity)
  • Solubility : Kinetic solubility at pH 7.4 is approximately 191 µM

The biological activity of Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- is primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Cellular Interaction : It can bind to receptors or enzymes, altering their activity and leading to various biological effects, including apoptosis induction in cancer cells .

Biological Activity Overview

Research has indicated several areas where Methanesulfonamide exhibits biological activity:

  • Anticancer Activity :
    • Studies have shown that compounds structurally similar to Methanesulfonamide can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The induction of apoptotic signals was observed with significant fold increases over control conditions .
  • Anti-inflammatory Properties :
    • The compound's ability to inhibit specific enzymes suggests potential applications in reducing inflammation. This is particularly relevant for conditions characterized by chronic inflammation.
  • Pharmacokinetics :
    • Methanesulfonamide has been analyzed using high-performance liquid chromatography (HPLC), demonstrating effective separation and quantification methods that are crucial for pharmacokinetic studies .

Case Study 1: Anticancer Efficacy

A study focused on the compound's efficacy against breast cancer cell lines demonstrated that at varying concentrations, there was a notable reduction in cell viability and an increase in apoptotic markers. The concentration causing a significant increase in caspase-3 activation was identified, supporting its potential as an anticancer agent.

Cell LineIC50 (µM)Apoptosis Induction (Fold Increase)
MDA-MB-2310.807.99
Hs 578T1.067.24

Case Study 2: Anti-inflammatory Mechanism

In vitro studies indicated that Methanesulfonamide could inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was assessed through enzymatic assays comparing treated versus untreated controls.

Toxicological Profile

The environmental impact and biodegradability of Methanesulfonamide have been assessed using various predictive models:

  • Biodegradation : Predicted to have a low rate of biodegradation with a timeframe exceeding months .
  • Bioaccumulation Potential : Evidence suggests that it may biomagnify within food chains due to its chemical structure .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N,N-dichlorophenylmethanesulfonamide with trichloroethylene generates electrophilic intermediates, which are then functionalized with ethyl(3-methylphenyl)amine derivatives . Characterization typically involves IR spectroscopy , 1H/13C NMR , and elemental analysis to confirm purity and structural integrity . Sodium salt derivatives (e.g., CAS 27159-90-6) require counterion analysis via mass spectrometry .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters (e.g., monoclinic space group P21/c, lattice constants a=5.492 Å, b=20.631 Å) should align with published analogs . Refinement using SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography and twinned data . Hydrogen bonding and van der Waals interactions are critical for validating packing arrangements .

Q. What spectroscopic techniques are essential for distinguishing this compound from structurally similar sulfonamides?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (m/z 279.354 for the sodium salt) .
  • 1H NMR identifies ethyl and methylphenyl substituents (δ 1.2–1.4 ppm for ethyl CH3, δ 2.3 ppm for aromatic CH3) .
  • FT-IR detects sulfonamide S=O stretches (~1350–1160 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- interact with biological targets such as ion channels or viral proteases?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina ) reveal interactions with viral polymerases or host receptors. For example, derivatives of this compound showed antiviral potential against monkeypox via binding to DNA polymerase active sites (docking scores: −8.2 to −9.4 kcal/mol) . In pharmacological contexts, analogs like dofetilide target hERG potassium channels , requiring patch-clamp electrophysiology to validate blockade efficacy .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in COX-2 inhibition (e.g., NS-398 analog activity vs. lack of selectivity) may arise from assay conditions (e.g., cell-free vs. cell-based assays). Resolve via:

  • Dose-response curves to calculate IC50 values under standardized conditions.
  • Kinetic solubility assays to rule out aggregation artifacts .
  • Metabolic stability tests (e.g., liver microsomes) to assess bioavailability .

Q. How can researchers validate the compound's role in thermal hyperalgesia or nociception pathways?

  • Methodological Answer : Use VR1 (TRPV1) knockout mice to test thermal pain sensitivity. Compare wild-type and knockout responses to capsaicin or heat (>43°C) using the Hargreaves test. If the compound modulates TRPV1, knockout mice will lack hypersensitivity . For in vitro validation, calcium imaging in dorsal root ganglion (DRG) neurons quantifies ion flux changes .

Data Analysis & Experimental Design

Q. What strategies are recommended for resolving crystallographic data ambiguities in sulfonamide derivatives?

  • Methodological Answer :

  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Disordered solvent : Apply SQUEEZE (PLATON) to model electron density voids .
  • Validation tools : Check geometry with Mercury CSD and R-factor convergence (<5% Δ between R1 and wR2) .

Q. How can SAR (Structure-Activity Relationship) studies optimize this compound’s antiviral efficacy?

  • Methodological Answer :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding to viral polymerase .
  • In silico screening : Use Glide (Schrödinger) to prioritize analogs with improved docking scores.
  • In vitro testing : Measure plaque reduction in Vero cells infected with poxviruses (EC50 ≤ 10 µM preferred) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-
Reactant of Route 2
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Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-

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